3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline involves several steps. The starting materials typically include 3-chloro-2-methylaniline and 4-(isopentyloxy)benzyl chloride. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical tool to study protein interactions and functions . Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents . In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline can be compared with other similar compounds, such as:
3-Chloro-N-[4-(isopentyloxy)phenyl]-2-methylaniline: This compound has a similar structure but differs in the substitution pattern on the benzyl group.
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-ethylamine: This compound has an ethyl group instead of a methyl group on the aniline ring.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-14(2)11-12-22-17-9-7-16(8-10-17)13-21-19-6-4-5-18(20)15(19)3/h4-10,14,21H,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWGSBZDVGXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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